Cas no 1223015-79-9 (Methyl 1,3,7-Trimethyl-2,4-dioxo-1H,2H,3H,4H,7H-pyrrolo2,3-dpyrimidine-6-carboxylate)

Methyl 1,3,7-Trimethyl-2,4-dioxo-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate is a heterocyclic compound featuring a pyrrolopyrimidine core with multiple methyl and carbonyl functional groups. This structure imparts stability and reactivity, making it a valuable intermediate in organic synthesis, particularly for pharmaceutical and agrochemical applications. The ester group at the 6-position enhances its solubility and versatility in further derivatization. Its well-defined molecular framework allows for precise modifications, facilitating the development of targeted bioactive molecules. The compound's high purity and consistent performance make it suitable for research and industrial-scale processes requiring reliable building blocks for complex heterocyclic systems.
Methyl 1,3,7-Trimethyl-2,4-dioxo-1H,2H,3H,4H,7H-pyrrolo2,3-dpyrimidine-6-carboxylate structure
1223015-79-9 structure
Product Name:Methyl 1,3,7-Trimethyl-2,4-dioxo-1H,2H,3H,4H,7H-pyrrolo2,3-dpyrimidine-6-carboxylate
CAS No:1223015-79-9
MF:C11H13N3O4
MW:251.238622426987
MDL:MFCD16604793
CID:5054274
PubChem ID:47070706
Update Time:2025-10-23

Methyl 1,3,7-Trimethyl-2,4-dioxo-1H,2H,3H,4H,7H-pyrrolo2,3-dpyrimidine-6-carboxylate Chemical and Physical Properties

Names and Identifiers

    • methyl 1,3,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate
    • methyl 1,3,7-trimethyl-2,4-dioxopyrrolo[2,3-d]pyrimidine-6-carboxylate
    • Z847997708
    • methyl 1,3,7-trimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylate
    • Methyl 1,3,7-Trimethyl-2,4-dioxo-1H,2H,3H,4H,7H-pyrrolo2,3-dpyrimidine-6-carboxylate
    • MDL: MFCD16604793
    • Inchi: 1S/C11H13N3O4/c1-12-7(10(16)18-4)5-6-8(12)13(2)11(17)14(3)9(6)15/h5H,1-4H3
    • InChI Key: ZAXFQYBFPZWZJH-UHFFFAOYSA-N
    • SMILES: O=C1C2C=C(C(=O)OC)N(C)C=2N(C)C(N1C)=O

Computed Properties

  • Exact Mass: 251.09060590 g/mol
  • Monoisotopic Mass: 251.09060590 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 2
  • Complexity: 411
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.1
  • Topological Polar Surface Area: 71.8
  • Molecular Weight: 251.24

Methyl 1,3,7-Trimethyl-2,4-dioxo-1H,2H,3H,4H,7H-pyrrolo2,3-dpyrimidine-6-carboxylate Pricemore >>

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Additional information on Methyl 1,3,7-Trimethyl-2,4-dioxo-1H,2H,3H,4H,7H-pyrrolo2,3-dpyrimidine-6-carboxylate

Methyl 1,3,7-Trimethyl-2,4-dioxo-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate (CAS No. 1223015-79-9): A Comprehensive Overview

Methyl 1,3,7-Trimethyl-2,4-dioxo-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate (CAS No. 1223015-79-9) is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyrrolopyrimidine class of heterocyclic molecules, which are known for their diverse biological activities and potential therapeutic applications. The structural complexity and unique chemical properties of this molecule make it a subject of intense study and interest.

The molecular structure of Methyl 1,3,7-Trimethyl-2,4-dioxo-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate features a fused ring system consisting of a pyrrole ring and a pyrimidine ring. This arrangement contributes to its distinctive chemical behavior and biological interactions. The presence of multiple methyl groups and a carboxylate functional group further enhances its reactivity and potential utility in synthetic chemistry. The precise arrangement of these functional groups allows for various modifications and derivations, making it a versatile scaffold for drug discovery.

One of the most compelling aspects of this compound is its potential role in the development of novel therapeutic agents. Recent studies have highlighted the importance of pyrrolopyrimidine derivatives in targeting various diseases, particularly in oncology and infectious diseases. The Methyl 1,3,7-Trimethyl-2,4-dioxo-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate structure has shown promise in inhibiting key enzymes and pathways involved in cancer cell proliferation and survival. For instance, research has demonstrated its ability to interfere with the activity of enzymes such as kinases and polymerases that are crucial for tumor growth.

In addition to its oncological potential, this compound has also been explored for its antimicrobial properties. The unique chemical framework of pyrrolopyrimidines allows for interactions with bacterial and viral targets that are distinct from traditional antibiotics. This has opened up new avenues for developing treatments against drug-resistant pathogens. Studies have indicated that derivatives of this compound can disrupt essential bacterial processes such as DNA replication and protein synthesis.

The synthesis of Methyl 1,3,7-Trimethyl-2,4-dioxo-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate involves multi-step organic reactions that require careful optimization to achieve high yields and purity. The process typically begins with the formation of the pyrrole ring followed by the introduction of the pyrimidine moiety through condensation reactions. The subsequent functionalization steps include the addition of methyl groups and the carboxylate group at specific positions on the ring system. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to enhance efficiency and selectivity.

The pharmacokinetic properties of this compound are also an area of active investigation. Understanding how the body processes and eliminates a drug is crucial for determining its efficacy and safety profile. Preliminary studies have suggested that Methyl 1,3,7-Trimethyl-2,4-dioxo-1H,2H, 3 H, 4 H, 7 H-pyrrolo[2, 3- d]pyrimidine -6-carboxylate exhibits moderate solubility in water and lipids, which could facilitate its absorption and distribution throughout the body. Additionally, its metabolic stability appears to be favorable for prolonged therapeutic effects.

From a regulatory perspective, ensuring compliance with Good Manufacturing Practices (GMP) is essential for the production of pharmaceutical compounds like this one. This involves stringent quality control measures at every stage of synthesis, purification, and formulation. Regulatory agencies require comprehensive documentation to demonstrate that the final product meets safety and efficacy standards before it can be approved for clinical use.

The future directions for research on Methyl 1, 3, 7-Trisubstituted derivative are promising. Ongoing studies aim to identify new analogs with enhanced biological activity while minimizing potential side effects. Computational modeling techniques are being employed to predict how different modifications will affect the compound's properties. This approach allows researchers to design experiments more efficiently by focusing on the most promising candidates.

In conclusion, Methyl 1, 3, 7-trimethyl- -24-dioxopyrrolo[ -23- ]pyrimidine- -6-carboxylate (CAS No. -79- ) represents an exciting advancement in pharmaceutical chemistry. Its unique structure combined with its potential therapeutic applications make it a valuable compound for further study. As research continues to uncover new insights into its properties and mechanisms of action, it is likely that this molecule will play an important role in developing next-generation treatments.

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